molecular formula C19H24N2O2 B075356 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide CAS No. 1163-54-8

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide

Cat. No. B075356
CAS RN: 1163-54-8
M. Wt: 312.4 g/mol
InChI Key: CDDQUHNTEZGWLP-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, medicine, and biochemistry. EPPA is a member of the amide family and is a derivative of acetanilide.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide is not fully understood. However, studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. This compound has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have antidepressant and anxiolytic effects. This compound has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine. This compound has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide in lab experiments is its ease of synthesis. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide. One area of interest is the development of this compound as a potential therapeutic agent for various conditions, including pain, inflammation, depression, and anxiety. Another area of interest is the use of this compound as a tool for studying the structure and function of proteins. Additionally, there is potential for the development of new drug delivery systems based on this compound.

Synthesis Methods

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide can be synthesized through a simple reaction between 4-ethoxyaniline and 2-bromo-N-phenylpropionamide. The reaction is carried out in the presence of a palladium catalyst and a base. The product is then purified through recrystallization.

Scientific Research Applications

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide has been extensively studied for its potential applications in various fields. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In biochemistry, this compound has been used as a tool for studying the structure and function of proteins. It has also been studied for its potential use in drug delivery systems.

properties

IUPAC Name

2-(4-ethoxyanilino)-2-phenyl-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-14-20-19(22)18(15-8-6-5-7-9-15)21-16-10-12-17(13-11-16)23-4-2/h5-13,18,21H,3-4,14H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDQUHNTEZGWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921992
Record name 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1163-54-8
Record name Acetamide, 2-((4-ethoxyphenyl)amino)-2-phenyl-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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